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Dodecyl octadecylcarbamate

Cat. No.: B3057772
CAS No.: 84967-21-5
M. Wt: 481.8 g/mol
InChI Key: ROKUPZPVWCYZLD-UHFFFAOYSA-N
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Description

Significance of Carbamate (B1207046) Chemistry in Contemporary Organic and Materials Science Research

The carbamate functional group, characterized by an ester and an amide linkage (-NHCOO-), is a cornerstone in various scientific disciplines. nih.gov In organic chemistry, carbamates are widely recognized as essential protecting groups for amines due to their stability under many reaction conditions and the relative ease with which they can be removed. nih.govnih.gov This stability stems from a resonance effect between the amide and carboxyl groups. nih.govnih.gov

In medicinal chemistry and pharmaceutical sciences, the carbamate moiety is a crucial structural motif found in numerous approved therapeutic agents. nih.govnih.govwosjournals.com Its inclusion in drug molecules can enhance biological activity, improve metabolic stability, and increase cell membrane permeability, acting as a stable surrogate for the more easily hydrolyzed peptide bond. nih.govnih.govacs.org Carbamates are integral to drugs for treating a range of diseases, including cancer and neurodegenerative disorders, and are also used in prodrug design to improve pharmacokinetic properties. nih.govontosight.ai

The applications of carbamate chemistry extend significantly into materials science. ontosight.ai Carbamate linkages form the backbone of polyurethanes, a highly versatile class of polymers with widespread applications in foams, coatings, and elastomers. nih.govwikipedia.org Furthermore, carbamate compounds are used extensively as pesticides, including insecticides, fungicides, and herbicides in the agrochemical industry. nih.govacs.orgontosight.ai The functional versatility and tunable properties of carbamates continue to make them a subject of intense research, aiming to develop new materials, catalysts, and bioactive compounds. orientjchem.org

Classification and Distinctive Structural Features of Long-Chain Alkyl Carbamates

Carbamates are broadly classified based on the substitution at the nitrogen atom. A key distinction is made between N-monosubstituted and N,N-disubstituted carbamates, which can exhibit different physicochemical properties such as melting points, solubility, and chemical stability. nih.gov Long-chain alkyl carbamates are a specific class of these compounds where one or both of the groups attached to the carbamate linkage are long alkyl chains (typically C12 or longer).

ClassificationGeneral StructureKey CharacteristicsExample
N-Monoalkyl CarbamateR¹-NH-C(O)O-R²Contains one N-H bond available for hydrogen bonding. Often exhibits different melting points and solubility compared to disubstituted analogs. nih.govEthyl carbamate
N,N-Dialkyl CarbamateR¹R²N-C(O)O-R³Lacks an N-H bond, preventing it from acting as a hydrogen bond donor. Generally more stable against hydrolysis. nih.govN,N-Dimethylcarbamoyl chloride
Long-Chain Alkyl Carbamate(Long-Alkyl)-NH-C(O)O-(Alkyl) or (Long-Alkyl)₂N-C(O)O-(Alkyl)Characterized by one or more long alkyl chains (e.g., dodecyl, octadecyl). Prone to self-assembly and formation of ordered, crystalline structures driven by van der Waals forces and hydrogen bonding. dntb.gov.uaacs.orgDodecyl octadecylcarbamate

Rationale for In-Depth Academic Investigation of this compound as a Model System

This compound, also referred to as N-octadecylcarbamate dodecyl ester, serves as an exemplary model system for fundamental academic research into self-assembling molecular systems. acs.org The compound's structure, featuring two distinct long alkyl chains (a C18 chain on the nitrogen and a C12 chain on the oxygen), makes it an ideal candidate for investigating the interplay between hydrogen bonding and van der Waals interactions in directing molecular organization. acs.org

Academic studies focus on this molecule to understand how these non-covalent forces control the morphology and crystalline structure of materials. acs.org Research has demonstrated that the hydrogen bonding within the carbamate groups, coupled with the packing of the long alkyl chains, dictates the formation of specific supramolecular architectures. By studying this compound, scientists can gain insights into the principles of molecular self-assembly, which is crucial for the rational design of novel materials with tailored properties, such as gels, liquid crystals, and organic thin films. acs.org

Furthermore, the compound is relevant to the field of polymer science, where understanding the behavior of long-chain monomers and side chains is essential. researchgate.net The study of how molecules like this compound organize at a molecular level provides foundational knowledge for creating polymers with controlled morphologies and functionalities. The data gathered from such investigations, including thermal properties and diffraction patterns, are critical for building and validating theoretical models of molecular behavior. acs.org

Selected Research Findings on Long-Chain Carbamate Systems
Compound/SystemTechnique UsedKey FindingReference
N-octadecylcarbamate dodecyl ester (this compound)Optical Microscopy, DSC, X-ray DiffractionInvestigated as a model to understand the role of hydrogen bonding in controlling the morphology of self-assembling carbamate systems. acs.org
Poly(vinyl n-octadecyl carbamate) (PVODC)Spectroscopy, Scattering/Diffraction, Thermal AnalysisAlkyl side chains form hexagonally stacked lamellar structures. The degree of substitution affects regularity, melting point, and thermal stability. dntb.gov.ua
N-Monoalkyl vs. N,N-Dialkyl Carbamate ProdrugsPermeation Studies, Solubility MeasurementN-monoalkyl carbamates showed lower melting points and significantly higher skin flux compared to N,N-dialkyl counterparts. nih.gov
Salicylanilide N-AlkylcarbamatesEnzyme Inhibition Assays, Molecular DockingIncreasing the N-alkyl chain length influenced acetylcholinesterase inhibition, with optimal activity observed at specific chain lengths (e.g., octyl, decyl). mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H63NO2 B3057772 Dodecyl octadecylcarbamate CAS No. 84967-21-5

Properties

IUPAC Name

dodecyl N-octadecylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H63NO2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-32-31(33)34-30-28-26-24-22-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKUPZPVWCYZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H63NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626755
Record name Dodecyl octadecylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84967-21-5
Record name Dodecyl octadecylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for General Alkyl Carbamates

The formation of the carbamate (B1207046) linkage (–NH–CO–O–) can be achieved through several fundamental reaction types. These include methods based on the highly reactive but toxic phosgene (B1210022) and its derivatives, as well as greener alternatives utilizing carbon dioxide, urea (B33335), and classical organic rearrangements.

Historically, the synthesis of carbamates has been dominated by methods employing phosgene (COCl₂) and its derivatives due to their high reactivity. acs.orgresearchgate.net These routes typically proceed through two main intermediates: isocyanates or chloroformates.

Isocyanate Route : Primary amines react with phosgene to form isocyanates (R-N=C=O). These highly reactive intermediates are then treated with an alcohol or phenol (B47542) to yield the desired carbamate. acs.orgwikipedia.orggoogle.com This method is efficient but involves handling toxic isocyanates. acs.orgnih.gov

Chloroformate Route : Alcohols react with phosgene to produce chloroformates (R'-O-CO-Cl). Subsequent reaction with a primary or secondary amine displaces the chloride to form the carbamate ester. acs.orgwikipedia.orgresearchgate.net

The significant toxicity of phosgene and isocyanates has driven the development of safer, phosgene-free alternatives. researchgate.netnih.gov These "green" strategies often utilize less hazardous carbonyl sources:

Organic Carbonates : Dialkyl carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate, serve as effective and more environmentally benign carbonylating agents for amines. nih.govresearchgate.net These reactions are often catalyzed and provide a safer pathway to carbamates. nih.gov

Oxidative Carbonylation : This method involves the reaction of amines and alcohols with carbon monoxide (CO) in the presence of an oxidant and a catalyst, often based on transition metals like palladium or rhodium. researchgate.netacs.org

Carbamoylimidazolium Salts : These reagents, prepared from secondary amines and carbonyldiimidazole (CDI), act as efficient carbamoylating agents for alcohols and phenols, yielding carbamates in high yields under mild conditions. organic-chemistry.org

Table 1: Comparison of Phosgene-Based and Phosgene-Free Carbamate Synthesis
MethodCarbonyl SourceKey Intermediate(s)AdvantagesDisadvantages
Phosgene-Based
Isocyanate RoutePhosgene (COCl₂)Isocyanate (R-NCO)High reactivity, high yieldsUse of highly toxic phosgene and isocyanates acs.orgnih.gov
Chloroformate RoutePhosgene (COCl₂)Chloroformate (R'-O-CO-Cl)Versatile for various aminesUse of highly toxic phosgene, generates HCl byproduct acs.org
Phosgene-Free
Organic CarbonatesDimethyl Carbonate (DMC), etc.N/AEnvironmentally benign, low toxicity nih.govresearchgate.netOften requires catalysts and higher temperatures
Oxidative CarbonylationCarbon Monoxide (CO)Metal-carbonyl complexesAvoids phosgeneRequires CO gas, oxidant, and catalyst system acs.org
Carbamoylimidazolium SaltsCarbonyldiimidazole (CDI)Carbamoylimidazolium saltMild conditions, high yields organic-chemistry.orgStoichiometric use of CDI

The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 building block is a highly attractive strategy for carbamate synthesis. acs.orgresearchgate.netnih.govnih.gov The general approach involves the reaction of an amine with CO₂ to form a carbamic acid or a carbamate salt intermediate, which is then typically reacted with an alcohol or an alkylating agent. nih.govmdpi.com

A common method is the three-component coupling of an amine, CO₂, and an alkyl halide. nih.govorganic-chemistry.org This reaction is often facilitated by a base, such as cesium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to promote the formation of the carbamate anion. acs.orgnih.govorganic-chemistry.org

Another key pathway is the direct synthesis from amines, CO₂, and alcohols. researchgate.net This transformation is challenging because it involves the removal of a water molecule. To overcome this, various strategies are employed:

Dehydrating Agents : The use of chemical dehydrating agents can drive the reaction towards the carbamate product.

Catalytic Systems : Certain catalysts can facilitate the dehydration step, making the direct synthesis more efficient. nih.gov

High-Pressure/Supercritical CO₂ : Using dense or supercritical CO₂ can favor the forward reaction, providing a halogen-free route to carbamates. nih.gov

Ionic liquids have also been explored as media for the electrochemical reduction of CO₂ in the presence of amines, followed by alkylation, offering a mild and environmentally friendly pathway. organic-chemistry.org

Urea, being an inexpensive and safe solid, serves as a practical carbonyl source for carbamate synthesis through its reaction with alcohols, a process known as alcoholysis. qub.ac.ukresearchgate.net The reaction produces an alkyl carbamate and ammonia (B1221849). qub.ac.ukresearchgate.net This process is typically reversible and can be performed with or without a catalyst. qub.ac.ukresearchgate.net

The reaction proceeds in a stepwise manner, where urea first reacts with one molecule of alcohol to form the alkyl carbamate. qub.ac.uk This intermediate can then potentially react with a second molecule of alcohol to yield a dialkyl carbonate. The reaction is mildly endothermic, and driving it to completion often requires the removal of the ammonia byproduct. qub.ac.uk Various metal-based catalysts can be employed to improve the reaction rate and yield. organic-chemistry.org For instance, indium triflate has been shown to effectively catalyze the synthesis of primary carbamates from alcohols and urea. organic-chemistry.org

Several classical name reactions in organic chemistry that proceed via an isocyanate intermediate can be adapted for carbamate synthesis. organic-chemistry.org In these reactions, the isocyanate is not isolated but is trapped in situ by an alcohol. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comwikipedia.org

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom using bromine and a strong base. wikipedia.orgacs.org The key step is the rearrangement of an N-bromoamide anion to an isocyanate. wikipedia.org When the reaction is conducted in an alcoholic solvent, the isocyanate intermediate is trapped by the alcohol to form a carbamate. masterorganicchemistry.comtcichemicals.comreddit.com

Curtius Rearrangement : This rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate and nitrogen gas. wikipedia.orgnih.govmasterorganicchemistry.com The acyl azide is typically generated from a carboxylic acid derivative. nih.gov In the presence of an alcohol, the resulting isocyanate is readily converted to the corresponding carbamate. wikipedia.orgnih.govorganic-chemistry.org This method is versatile and avoids the harsh basic conditions of the Hofmann rearrangement.

Lossen Rearrangement : Similar to the Hofmann and Curtius rearrangements, the Lossen rearrangement converts a hydroxamic acid derivative (often an O-acyl derivative) into an isocyanate. organic-chemistry.orgacs.orggoogle.comkit-technology.de This rearrangement is typically promoted by heat or base. google.comkit-technology.de When performed in the presence of an alcohol, the isocyanate intermediate is trapped to afford a carbamate. organic-chemistry.orgacs.orgorganic-chemistry.org Catalytic versions of the Lossen rearrangement have been developed using reagents like N-methylimidazole (NMI) or organic carbonates in the presence of a base. acs.orggoogle.comkit-technology.de

Table 2: Overview of Rearrangement Reactions for Carbamate Synthesis
RearrangementStarting MaterialKey IntermediateReagents/ConditionsProduct
Hofmann Primary AmideIsocyanateBr₂ or NBS, Base (e.g., NaOH), Alcohol (Solvent) organic-chemistry.orgwikipedia.orgCarbamate
Curtius Acyl AzideIsocyanateHeat, Alcohol (Solvent) nih.govorganic-chemistry.orgCarbamate
Lossen Hydroxamic Acid DerivativeIsocyanateBase or Heat, Alcohol (Solvent) organic-chemistry.orgacs.orgCarbamate

Targeted Synthetic Approaches for Dodecyl Octadecylcarbamate and Analogous Long-Chain Alkyl Carbamates

The synthesis of a specific long-chain N,O-dialkyl carbamate such as this compound (where the nitrogen is substituted with a C18 alkyl group and the oxygen with a C12 alkyl group) can be achieved by applying the general principles of carbamate formation. The key is to select a route that is compatible with the long, nonpolar alkyl chains and ensures high conversion without side reactions.

Common strategies would include:

Reaction of Octadecyl Isocyanate with 1-Dodecanol (B7769020) : This is a direct and often high-yielding approach. Octadecyl isocyanate can be prepared from octadecylamine (B50001) and a phosgene equivalent. Its subsequent reaction with 1-dodecanol, often facilitated by a catalyst, would produce the target carbamate.

Reaction of Dodecyl Chloroformate with Octadecylamine : This is another classical and effective method. Dodecyl chloroformate is synthesized from 1-dodecanol and phosgene. The reaction with octadecylamine, typically in the presence of a base to neutralize the HCl byproduct, yields this compound. researchgate.net

Transesterification/Transcarbamoylation : A pre-formed carbamate, such as methyl carbamate or phenyl carbamate, can undergo a transesterification reaction with a long-chain alcohol like 1-dodecanol in the presence of a suitable catalyst. organic-chemistry.org This approach avoids the direct use of highly toxic reagents.

CO₂-Based Routes : A three-component reaction involving octadecylamine, carbon dioxide, and an alkylating agent like dodecyl bromide could be employed. This method requires a catalyst and base to proceed efficiently and represents a more modern, "greener" approach. organic-chemistry.org

The choice of method depends on the availability of starting materials, scalability, and tolerance for hazardous reagents. For long-chain, sterically unhindered substrates, the classical isocyanate and chloroformate routes are generally reliable.

Catalytic Systems and Promoters in Long-Chain Carbamate Synthesis

Catalysis is crucial for enhancing the efficiency, selectivity, and environmental friendliness of many carbamate synthesis routes, particularly for less reactive long-chain substrates. A variety of catalytic systems, including both metal-based catalysts and organocatalysts, are employed.

Metal-Based Catalysts :

Zinc Compounds : Zinc salts (e.g., zinc dibromide, zinc acetate) and zinc oxide are effective catalysts, particularly for the reaction between isocyanates and alcohols. google.com Polymer-bound zinc(II) complexes have been used for CO₂-based carbamate synthesis under benign conditions. nih.gov

Tin Compounds : Organotin compounds have been utilized as catalysts in transcarbamoylation reactions, for example, using phenyl carbamate as the carbamoyl (B1232498) donor with various alcohols. organic-chemistry.org

Indium Triflate : This Lewis acid has been shown to catalyze the synthesis of primary carbamates from alcohols and urea. organic-chemistry.org

Nickel Complexes : Nickel-based catalytic systems have been developed for the dehydrative formation of urethanes from carbon dioxide, an amine, and an alcohol. nih.gov

Rhodium and Palladium : These platinum-group metals are often used in oxidative carbonylation reactions, where amines are reacted with carbon monoxide and an alcohol. acs.org

Organocatalysts and Promoters :

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) : This strong, non-nucleophilic base is widely used to promote carbamate synthesis from CO₂, amines, and alkyl halides by facilitating the formation of the carbamate anion intermediate. acs.orgnih.gov

NMI (N-Methylimidazole) : NMI has been shown to be an effective catalyst for the Lossen rearrangement, accelerating the conversion of the isocyanate intermediate to the final carbamate product. acs.orgorganic-chemistry.org

TBAI (Tetrabutylammonium Iodide) : Used as a co-catalyst or promoter, often in conjunction with a base like cesium carbonate in CO₂ fixation reactions. TBAI can help minimize the overalkylation of the product carbamate. nih.gov

These catalytic systems are instrumental in lowering reaction barriers, enabling milder reaction conditions, and promoting pathways that utilize sustainable reagents like CO₂.

Mechanistic Studies of Carbamate Bond Formation and Rearrangements

The formation of this compound from dodecyl isocyanate and octadecanol is a specific example of the more general synthesis of urethanes (carbamates) via the nucleophilic addition of an alcohol to an isocyanate. While detailed mechanistic studies focusing exclusively on these two long-chain reactants are not extensively documented in publicly available literature, the fundamental reaction pathways, intermediates, and kinetic profiles are well-established for the alcoholysis of isocyanates. The principles derived from studies of analogous systems, including those with shorter alkyl chains, provide a robust framework for understanding this transformation. The reactivity of primary alcohols, such as octadecanol, has been shown to be largely independent of the alkyl chain length. kuleuven.be

Detailed Analysis of Nucleophilic Addition Pathways

The core of the carbamate bond formation is the nucleophilic addition of the alcohol's hydroxyl group to the highly electrophilic carbon atom of the isocyanate group (-N=C=O). acs.orgacs.org The process begins with the lone pair of electrons on the oxygen atom of octadecanol attacking the central carbon of dodecyl isocyanate. askfilo.com This attack can proceed through several proposed pathways, particularly in the absence of an external catalyst.

Catalyst-Free Pathway (Autocatalysis): In many industrial and laboratory settings, the reaction is performed without a dedicated catalyst. Under these conditions, the alcohol reactant itself often acts as a catalyst, a phenomenon known as autocatalysis. nih.gov Kinetic and theoretical studies suggest that the reaction involves the participation of multiple alcohol molecules. kuleuven.be A pre-association complex is formed where one or more alcohol molecules form hydrogen bonds with the isocyanate. This "multimolecular intervention" facilitates the key proton transfer step. kuleuven.be

The most commonly accepted mechanism for the uncatalyzed reaction is a concerted pathway. acs.org In this route, the nucleophilic oxygen of the alcohol attacks the isocyanate carbon, while simultaneously, a proton is transferred from the alcohol's hydroxyl group to the nitrogen of the isocyanate. acs.org This hydrogen shuffling can be facilitated by a second alcohol molecule, which acts as a proton shuttle, lowering the energy of the transition state. Theoretical models show that the nucleophilic addition preferentially occurs across the N=C bond of the isocyanate rather than the C=O bond. kuleuven.be

Stepwise Pathways: Alternative, stepwise mechanisms have also been proposed. One such pathway involves the initial nucleophilic attack to form a tetrahedral intermediate. askfilo.com This intermediate is unstable and quickly rearranges, typically through proton transfer, to yield the final stable carbamate product. askfilo.comaskfilo.com

The primary pathways for nucleophilic addition are summarized below:

PathwayDescriptionKey Features
Concerted Autocatalytic The C-O bond formation and O-H bond cleavage/N-H bond formation occur in a single step, facilitated by one or more additional alcohol molecules acting as proton-transfer agents. kuleuven.beacs.orgnih.govInvolves pre-association complexes and cyclic transition states. Dominant in catalyst-free conditions with excess alcohol. kuleuven.benih.gov
Stepwise (via Tetrahedral Intermediate) The alcohol attacks the isocyanate carbon to form a distinct, unstable tetrahedral intermediate, which then undergoes a separate proton transfer step to form the product. askfilo.comInvolves a discrete intermediate species.

Identification and Characterization of Reaction Intermediates and Transition States

Computational and experimental studies on analogous systems have provided significant insight into the transient species that govern the formation of the carbamate bond.

Reaction Intermediates: While the concerted mechanism is often favored, certain conditions can promote the formation of distinct intermediates.

Allophanate (B1242929) Intermediate: In reaction conditions where the isocyanate is in significant excess, the newly formed carbamate can act as a nucleophile and react with a second molecule of isocyanate. This subsequent reaction proceeds through a six-centered transition state to form an allophanate intermediate. nih.govresearchgate.net The allophanate can then dissociate to release an isocyanate molecule and form the final urethane (B1682113) bond. nih.gov

Tetrahedral/Zwitterionic Intermediates: In the stepwise pathway, a short-lived tetrahedral intermediate is formed following the initial nucleophilic attack. askfilo.com This species is characterized by a single bond between the former carbonyl carbon and the alcohol oxygen, which bears a positive charge, while the isocyanate nitrogen carries a negative charge, giving it zwitterionic character before proton transfer.

Transition States: The transition state (TS) represents the highest energy point along the reaction coordinate, and its structure dictates the reaction's kinetic feasibility.

Cyclic Transition States: For the autocatalytic pathway, computational models predict highly organized, cyclic transition states. These involve a primary alcohol molecule attacking the isocyanate, while a second (or even third) alcohol molecule forms a hydrogen-bond bridge, creating a six- or eight-membered ring structure that facilitates the low-energy transfer of the proton from the attacking oxygen to the isocyanate nitrogen. kuleuven.benih.gov

Six-Centered Transition State: The formation of the allophanate intermediate from the reaction of a carbamate with an isocyanate proceeds via a specific six-centered transition state. nih.govresearchgate.net

The following table summarizes the key transient species involved in carbamate formation.

SpeciesTypeAssociated PathwayDescription
Pre-association Complex Reactant ComplexAutocatalyticAlcohol and isocyanate molecules are held together by hydrogen bonds prior to reaction. kuleuven.be
Cyclic Transition State Transition StateAutocatalyticAn ordered, ring-like structure involving multiple alcohol molecules that facilitates proton transfer during the concerted reaction. kuleuven.benih.gov
Tetrahedral Intermediate IntermediateStepwiseA short-lived species formed after the initial nucleophilic attack but before proton transfer. askfilo.com
Allophanate IntermediateIsocyanate ExcessFormed from the reaction of a carbamate with a second isocyanate molecule. nih.govresearchgate.net

Kinetic and Thermodynamic Aspects Governing Carbamate Synthesis Reactions

The rate and equilibrium position of the reaction between dodecyl isocyanate and octadecanol are governed by key kinetic and thermodynamic parameters.

Reactivity: Studies have shown that for uncatalyzed reactions, primary alcohols (like octadecanol) are significantly more reactive than secondary alcohols. kuleuven.be The length of the alkyl chain on the primary alcohol does not substantially influence its reactivity. kuleuven.be

Activation Energy: The energy barrier that must be overcome for the reaction to occur is the activation energy (Ea). Experimental measurements for the reactions of various aryl isocyanates with alcohols generally fall within a specific range, influenced by the solvent and reactant ratios. nih.gov

The table below presents typical activation energy values for analogous urethane formation reactions.

Reactant 1Reactant 2SolventActivation Energy (Ea) (kJ/mol)
Phenyl Isocyanate1-Propanol (B7761284)THF62.6 (for isocyanate excess pathway TS) nih.govresearchgate.net
Aryl IsocyanatesAlcoholsVarious17 - 54 (general range) nih.gov

Thermodynamic Aspects: The formation of the carbamate bond is a thermodynamically favorable process.

Enthalpy of Reaction: The reaction is exothermic, meaning it releases energy, typically in the form of heat. This is indicated by a negative enthalpy of reaction (ΔH). For example, computational studies of the reaction between phenyl isocyanate and 1-propanol show a significant release of energy upon formation of the product complex. nih.gov

Equilibrium: The strong, stable nature of the resulting carbamate bond means the reaction equilibrium lies far to the right, favoring product formation at typical reaction temperatures.

The following table shows calculated relative energies for a model urethane formation reaction, illustrating its thermodynamic profile.

SpeciesRelative Energy (kJ/mol) (Solvent: 1-Propanol)
Reactant Complex (RC)0.0
Transition State (TS)+51.6
Product Complex (PC)-100.1

(Data derived from G4MP2 energy profiles for the alcohol excess mechanism of phenyl isocyanate and 1-propanol) researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for confirming the molecular structure of dodecyl octadecylcarbamate. Through ¹H and ¹³C NMR, the connectivity of the atoms can be determined. researchgate.netuobasrah.edu.iq

In the ¹H NMR spectrum, specific signals corroborate the presence of the long alkyl chains and the central carbamate (B1207046) group. The chemical shifts of protons are influenced by their local electronic environment. For instance, protons adjacent to the electron-withdrawing nitrogen and oxygen atoms of the carbamate are shifted downfield compared to the protons within the long hydrocarbon chains. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. pressbooks.pub Due to the low natural abundance of the ¹³C isotope, obtaining a spectrum often requires a higher sample concentration and a greater number of scans. pressbooks.pub A key feature in the ¹³C NMR spectrum of this compound is the signal for the carbonyl carbon, which appears significantly downfield due to its electronic environment. The chemical shifts for the carbons in the long alkyl chains provide confirmation of their saturated, aliphatic nature. pressbooks.pub It is important to note that signal integration is generally not used in ¹³C NMR to determine the number of carbons, as the signal intensity is not directly proportional to the number of nuclei in the same way it is for ¹H NMR. pressbooks.pubyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (Terminal methyls) ~0.88 (triplet) ~14
-(CH₂)n- (Methylene chains) ~1.25 (broad singlet) ~22-32
N-CH₂ ~3.1-3.3 ~42-45
O-CH₂ ~3.9-4.1 ~65-68
NH (Carbamate proton) ~4.5-5.5 (broad) -
C=O (Carbonyl carbon) - ~156

Conformational analysis, particularly regarding the rotation around the C–N bond of the carbamate group, can also be investigated using NMR. nih.govacs.org Carbamates can exist as syn and anti rotamers (rotational isomers), and their relative populations can be influenced by factors such as temperature and concentration, which can be observed through changes in the NMR spectrum. nih.govacs.org

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound and for analyzing the intermolecular forces, particularly hydrogen bonding. jchemrev.compurdue.edu The absorption of infrared radiation corresponds to specific molecular vibrations, such as stretching and bending of bonds. youtube.com

The IR spectrum of this compound displays several characteristic absorption bands:

N-H Stretching: A significant band in the region of 3300–3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the carbamate group. fiveable.me The shape and exact position of this peak are indicative of hydrogen bonding; a broad peak suggests the presence of strong intermolecular hydrogen bonds, which is expected for this molecule in the solid state. researchgate.netyoutube.com

C-H Stretching: Intense absorptions between 2850 cm⁻¹ and 2960 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds within the numerous methylene (B1212753) (CH₂) and methyl (CH₃) groups of the long alkyl chains. fiveable.melibretexts.org

C=O Stretching: A strong, sharp absorption band for the carbonyl (C=O) group of the carbamate is typically observed in the range of 1680–1720 cm⁻¹. fiveable.melibretexts.org Hydrogen bonding can cause a shift in this peak to a lower frequency (wavenumber). youtube.comnih.gov

Other Vibrations: Other bands corresponding to N-H bending, C-N stretching, and C-O stretching appear at lower frequencies and further confirm the structure of the carbamate linkage. researchgate.net

The analysis of the N-H and C=O stretching bands is particularly important for understanding the supramolecular assembly of this compound, as the hydrogen bonding between these groups plays a key role in its solid-state structure. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
N-H Stretch 3300 - 3400 Strong, often broad
C-H Stretch (Alkyl) 2850 - 2960 Strong, sharp
C=O Stretch (Carbonyl) 1680 - 1720 Strong, sharp
N-H Bend 1520 - 1540 Moderate
C-N Stretch 1230 - 1250 Moderate
C-O Stretch 1050 - 1180 Moderate

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. chemguide.co.ukwikipedia.org In a mass spectrometer, molecules are ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) is measured. chemguide.co.uk

High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular mass, which allows for the determination of the molecular formula. The molecular ion of this compound (C₃₁H₆₃NO₂) would be expected at an m/z corresponding to its molecular weight.

The fragmentation of the molecular ion provides a "fingerprint" that can be used to confirm the structure. wikipedia.org Energetically unstable molecular ions break down into smaller, characteristic fragment ions. chemguide.co.uk For long-chain alkanes, fragmentation often involves the cleavage of C-C bonds, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). whitman.edulibretexts.org For this compound, characteristic fragmentation would also involve cleavage at the carbamate linkage. The analysis of these fragmentation patterns helps in confirming the lengths of the two separate alkyl chains and the core structure of the molecule. nih.govnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination and Lamellar Organization of Long-Chain Systems

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com For long-chain molecules like this compound, XRD is essential for characterizing their solid-state packing and supramolecular organization. rigaku.com

Due to their amphiphilic nature, with polar carbamate headgroups and long nonpolar alkyl tails, such molecules are known to self-assemble into highly ordered lamellar (layered) structures. researchgate.net The XRD pattern of a powdered crystalline sample provides key structural information:

Small-Angle Region: A series of sharp, equally spaced diffraction peaks at low angles (small 2θ) is characteristic of a layered structure. The positions of these peaks can be used to calculate the lamellar repeat distance, or d-spacing, which represents the thickness of a single molecular layer. sibran.ru

Wide-Angle Region: At higher angles (wide 2θ), the diffraction pattern reveals how the alkyl chains are packed within the layers. Common packing arrangements for long hydrocarbon chains result in characteristic peaks, indicating a high degree of crystalline order. sibran.ru

The driving force for this lamellar organization is the segregation of the polar carbamate groups, which form hydrogen-bonded sheets, from the nonpolar alkyl chains, which pack together through van der Waals interactions.

Microscopic Techniques for Morphological and Supramolecular Characterization

Polarized light microscopy (PLM), also known as polarizing microscopy, is a valuable technique for observing the morphology and phase behavior of crystalline materials like this compound. researchgate.netnasa.gov This method utilizes polarized light to enhance contrast and reveal information about the material's structure. ut.ee

When a crystalline material is placed between two polarizing filters oriented perpendicular to each other ("crossed polars"), its anisotropic nature allows it to rotate the plane of polarized light. nasa.gov This property, known as birefringence, causes the crystals to appear bright against a dark background. ut.ee In contrast, an amorphous solid or an isotropic liquid will not rotate the polarized light and will appear dark.

By using a hot stage attachment with the microscope, the thermal behavior of this compound can be directly visualized. Upon heating, the transition from a crystalline solid to an isotropic liquid (melting) is observed as the loss of birefringence. The temperature of this transition is the melting point. Upon cooling, the crystallization process, including the nucleation and growth of crystalline domains or spherulites, can be monitored in real-time. The textures observed during these phase transitions provide qualitative insights into the crystalline structure and ordering of the molecules. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure Visualization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. mdpi.com This method is particularly valuable for characterizing the surface morphology of self-assembled monolayers and thin films of long-chain alkyl carbamates.

In a typical AFM setup, a sharp tip with a radius of a few nanometers, located at the free end of a cantilever, is scanned across the sample surface. The forces between the tip and the sample surface, such as van der Waals forces, lead to a deflection of the cantilever. This deflection is monitored by a laser beam reflected from the back of the cantilever onto a position-sensitive photodiode. By recording the cantilever's deflection as the tip is scanned over the surface, a detailed topographical map of the sample can be generated. spectraresearch.com

For long-chain alkyl carbamates, AFM can reveal crucial information about their self-assembly behavior on various substrates. This includes the formation of ordered domains, the orientation of molecular chains, and the presence of defects within the assembled structures. The high resolution of AFM allows for the visualization of individual molecules or small aggregates, providing insights into the packing and arrangement of the alkyl chains.

Key Research Findings from Analogous Systems:

Surface Roughness and Morphology: AFM imaging can quantify the surface roughness of films, which is a critical parameter in many applications. For instance, studies on thin films of various organic molecules have used AFM to show how deposition conditions and substrate interactions influence the final surface morphology. researchgate.netresearchgate.net

Self-Assembled Structures: In studies of similar long-chain molecules, AFM has been instrumental in visualizing the formation of various self-assembled structures, such as lamellae, micelles, and fibrillar networks. mdpi.com The dimensions of these structures, including their height and periodicity, can be accurately measured from AFM images.

Influence of Molecular Structure: By comparing the AFM topographies of different long-chain carbamate derivatives, researchers can understand how variations in the alkyl chain length or the carbamate group affect the self-assembly process and the resulting surface nanostructures.

Scanning Electron Microscopy (SEM) for Characterization of Self-Assembled Architectures

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface of a sample by scanning it with a focused beam of electrons. The interaction of the electrons with the atoms in the sample produces various signals that contain information about the sample's surface topography and composition. For the study of self-assembled architectures of long-chain alkyl carbamates, SEM provides valuable morphological information over a larger area compared to AFM.

In SEM, a high-energy beam of electrons is generated and focused onto the sample surface. As the beam is scanned across the sample, it interacts with the material, generating secondary electrons, backscattered electrons, and X-rays. Detectors collect these signals, and the intensity of the signal is used to create an image of the surface. To enhance conductivity and prevent charging, non-conductive samples like organic films are often coated with a thin layer of a conductive material, such as gold or palladium.

SEM is particularly useful for visualizing the three-dimensional nature of self-assembled carbamate structures, such as microspheres, fibers, or complex hierarchical architectures. The large depth of field of SEM allows for a clear visualization of these structures.

Key Research Findings from Analogous Systems:

Effect of Synthesis Conditions: Researchers have used SEM to investigate how changes in synthesis parameters, such as solvent, temperature, and concentration, influence the morphology of self-assembled structures. For example, in polyurethane synthesis, SEM images have shown the transition from smooth films to porous structures with varying process conditions. mdpi.com

Transmission Electron Microscopy (TEM) for Internal Nanostructure Resolution

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample; the image is magnified and focused onto an imaging device, such as a fluorescent screen, a layer of photographic film, or a sensor such as a CCD camera.

TEM is capable of imaging at a significantly higher resolution than light microscopes, owing to the small de Broglie wavelength of electrons. This makes it an invaluable tool for visualizing the internal nanostructure of self-assembled materials, including crystalline domains and the arrangement of molecules within larger architectures. For long-chain alkyl carbamates, TEM can provide direct evidence of their crystalline nature and the packing of the alkyl chains.

To prepare samples for TEM analysis, they must be thin enough to be electron-transparent, which for organic materials is typically in the range of tens of nanometers. This can be achieved through techniques like ultramicrotomy or by depositing the material from a dilute solution onto a TEM grid.

Key Research Findings from Analogous Systems:

Crystalline Structure: For similar long-chain amphiphilic molecules, TEM has been used to visualize the formation of crystalline nanofibers and to study their helical superstructures. acs.org

Nanoparticle Characterization: In the context of polyurethane nanoparticles, TEM is used to determine their size, shape, and internal morphology.

Differential Scanning Calorimetry (DSC) for Investigating Phase Transitions and Thermal Behavior of Ordered Assemblies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. Both the sample and reference are maintained at nearly the same temperature throughout the experiment. DSC is a powerful tool for studying the thermal properties of materials, including the phase transitions of ordered assemblies of long-chain alkyl carbamates.

A typical DSC curve plots the heat flow against temperature. Endothermic events, such as melting or glass transitions, result in an increase in heat flow, appearing as peaks or steps in the DSC thermogram. Exothermic events, such as crystallization or chemical reactions, lead to a decrease in heat flow.

For long-chain alkyl carbamates, which can form crystalline or liquid crystalline phases, DSC is essential for determining key thermal parameters:

Melting Temperature (Tm): The temperature at which the crystalline structure of the carbamate melts into a disordered liquid state. The peak of the endothermic melting peak corresponds to the melting point.

Crystallization Temperature (Tc): The temperature at which the material crystallizes from the molten state upon cooling. This is observed as an exothermic peak.

Enthalpy of Fusion (ΔHm): The amount of heat absorbed during melting, which is proportional to the degree of crystallinity. It is calculated from the area under the melting peak.

Glass Transition Temperature (Tg): The temperature at which an amorphous or semi-crystalline material transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the baseline of the DSC curve.

Key Research Findings from Analogous Systems:

Studies on thermoplastic polyurethanes, which contain carbamate linkages, have extensively used DSC to characterize their complex thermal behavior. These materials often exhibit multiple thermal transitions corresponding to the soft and hard segments of the polymer. dtic.milacs.org

Phase Separation: DSC can provide evidence for microphase separation in block copolymers like polyurethanes. The presence of distinct glass transitions for the soft segments and melting endotherms for the hard segments indicates a phase-separated morphology. researchgate.netmdpi.com

Effect of Molecular Structure: The thermal properties of polyurethanes are highly dependent on their chemical composition. DSC studies have shown how varying the length of the soft segment or the type of diisocyanate affects the melting and glass transition temperatures. researchgate.net

Thermal History: The thermal behavior of these materials can be influenced by their thermal history. DSC can be used to study the effects of annealing and cooling rates on the crystalline structure and phase behavior. acs.org

The following table summarizes typical thermal transition data that can be obtained from DSC analysis of long-chain polyurethanes, which serve as a model for the expected behavior of this compound.

Thermal TransitionTypical Temperature Range (°C)Description
Glass Transition (Tg) of Soft Segment-70 to -20Transition from a glassy to a rubbery state of the flexible long-chain segments.
Melting (Tm) of Hard Segment100 to 220Melting of the crystalline domains formed by the aggregation of carbamate groups.
Crystallization (Tc) of Hard Segment80 to 180Crystallization of the hard segments from the melt upon cooling.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reaction Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure of molecules. scispace.comjns.edu.afnih.gov DFT is a computational method used to investigate the electronic properties of many-body systems, making it a valuable tool for chemists and physicists. scispace.comrsdjournal.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its ground-state properties. nih.gov In practice, the Kohn-Sham approach is often used, which simplifies the problem by constructing a non-interacting system that yields the same density as the real one. nih.gov

For a molecule like dodecyl octadecylcarbamate, DFT calculations can elucidate the electronic characteristics of the central carbamate (B1207046) linkage. Studies on carbamate monomers have shown that, compared to amino acid building blocks, the carbamate backbone is more rigid, which is attributed to the extended delocalization of π-electrons. nih.govacs.org This rigidity is a key factor in how the molecules pack together and self-organize.

DFT calculations can determine a range of molecular properties, including:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Reaction Energetics: Determining the energy changes that occur during a chemical reaction, providing insight into reaction feasibility and mechanisms. fu-berlin.de

Spectroscopic Properties: Simulating infrared (IR) and other spectra, which can be compared with experimental data to validate the computational model. nih.govacs.org

While specific DFT studies focusing solely on this compound are not widely published, the principles are broadly applied to understand the behavior of the carbamate functional group. The data generated from such calculations provide a foundational understanding of the molecule's intrinsic stability and reactivity.

Table 1: Illustrative Electronic Properties of a Carbamate Functional Group Derived from DFT Calculations

Calculated PropertyTypical Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap7.7 eVCorrelates with chemical stability; a larger gap suggests higher stability. nih.gov
Dipole Moment2.5 DebyeMeasures the polarity of the molecule, influencing intermolecular interactions.
Partial Atomic ChargesC=O Oxygen: -0.6e, N-H Nitrogen: -0.4eReveals the distribution of electrons and sites for electrostatic interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interaction Analysis

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.govbiorxiv.org By integrating Newton's equations of motion, MD simulations generate trajectories that provide detailed information about the conformational dynamics and interactions within a molecular system. nih.govchemrxiv.org This method is particularly well-suited for studying large, flexible molecules like this compound, whose long alkyl chains can adopt numerous conformations.

In an MD simulation, the forces between atoms are described by a force field, which is a set of parameters that approximate the potential energy of the system. nih.gov These simulations can reveal how the dodecyl and octadecyl chains fold and move, how they interact with neighboring molecules, and how these interactions lead to larger organized structures. nih.gov

Key insights from MD simulations include:

Intermolecular Interactions: MD can quantify non-covalent interactions, such as van der Waals forces between the alkyl chains and hydrogen bonds involving the carbamate groups. These interactions are the driving force for self-assembly.

Aggregate Structure: For systems of many molecules, MD can simulate the formation and stability of aggregates like micelles or bilayers, providing a dynamic picture of these supramolecular structures. nih.gov

Diffusion and Transport Properties: The simulation can track the movement of individual molecules, allowing for the calculation of diffusion coefficients within an aggregate or a solvent. nih.gov

Simulations of similar long-chain amphiphiles, such as n-dodecyl phosphate, have successfully described the properties of planar bilayers and spherical micelles, showing good agreement with experimental data. nih.gov Such studies can estimate NMR order parameters, lifetimes of hydrogen bonds, and the diffusion of molecules within aggregates, demonstrating the power of MD to probe the dynamics of self-assembled systems. nih.gov

Table 2: Typical Parameters Analyzed in MD Simulations of Long-Chain Carbamates

ParameterDescriptionInformation Gained
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of a molecule over time relative to a reference structure.Indicates the stability of the molecular conformation and the system's equilibration.
Radius of Gyration (Rg)Measures the compactness of a molecule's structure.Reveals changes in molecular shape and folding, such as the extension or collapse of the alkyl chains.
Radial Distribution Function (RDF)Describes how the density of surrounding particles varies as a function of distance from a reference particle.Identifies the structure of solvation shells and the preferred distances between interacting groups (e.g., carbamate groups).
Hydrogen Bond AnalysisCounts the number of hydrogen bonds and their lifetimes based on geometric criteria.Quantifies the extent and stability of the hydrogen bonding network, crucial for supramolecular organization. nih.gov

Computational Modeling of Carbamate Self-Assembly Processes and Supramolecular Architectures

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a key feature of long-chain carbamates. nih.gov Computational modeling provides a bridge between the properties of individual molecules and the macroscopic structures they form. researchgate.net These simulations can capture the complex interplay of thermodynamics and kinetics that govern the formation of supramolecular architectures.

Coarse-graining is a common technique used in these simulations, where groups of atoms are represented as single particles. rsc.org This simplification reduces the computational cost, allowing for the simulation of larger systems over longer timescales necessary to observe self-assembly processes, which can be slow. rsc.org

Modeling the self-assembly of this compound can help explain experimental observations, such as the formation of spherulitic structures. nih.gov The simulation can track the process from an initial random distribution of molecules to the formation of small aggregates (nucleation) and their subsequent growth into larger, more ordered domains. rsc.org

Computational studies of self-assembly can:

Determine the critical concentration required for aggregation. rsc.org

Predict the morphology of the resulting aggregates (e.g., micelles, bilayers, fibers).

Elucidate the pathway of assembly, identifying intermediate states and the mechanism of structural refinement.

Analyze the potential of mean force (PMF) between molecules or aggregates to understand the thermodynamic driving forces for assembly. nih.gov

By simulating these processes, researchers can gain a detailed, step-by-step understanding of how molecular-level interactions translate into complex supramolecular architectures.

Table 3: Stages of a Typical Coarse-Grained Self-Assembly Simulation

StageDescriptionKey Observations
1. System SetupMolecules are randomly placed in a simulation box with a solvent.Initial disordered state.
2. NucleationMolecules begin to form small, transient clusters driven by hydrophobic and hydrogen bonding interactions.Formation of small aggregates; determination of critical nucleus size.
3. GrowthThe initial nuclei grow by incorporating more molecules from the solution.Increase in aggregate size and ordering of molecules within the aggregate.
4. EquilibrationThe system reaches a stable state where the large-scale structure no longer changes significantly.Final supramolecular architecture (e.g., stable fiber, lamellar sheet).

Theoretical Insights into Hydrogen Bonding Networks and Their Role in Long-Chain Carbamate Organization

Hydrogen bonds are directional, non-covalent interactions that play a pivotal role in determining the structure and properties of many chemical and biological systems. nih.govnih.govresearchgate.net In long-chain carbamates like this compound, the N-H (donor) and C=O (acceptor) groups of the carbamate linkage are capable of forming extensive hydrogen bonding networks. These networks are critical in directing the packing of the molecules and stabilizing the resulting supramolecular structures.

Experimental work on this compound has shown that hydrogen bonding is crucial in controlling the morphology of its self-assembled systems. nih.gov When blended with a compound like Kemamide E 180, an exchange of hydrogen bonds occurs between the carbamate and the additive. nih.gov This disruption of the carbamate-carbamate hydrogen bonding network affects the packing of the long alkyl chains, leading to a reduction in crystallite size and crystallinity. nih.gov

Theoretical and computational methods can provide a detailed picture of these hydrogen bonding networks that complements experimental findings. nih.gov

Quantum chemical calculations can be used to determine the strength and geometry of individual hydrogen bonds. The Atoms in Molecules (AIM) theory, for example, can analyze the electron density at the bond critical point to characterize the nature of the interaction. researchgate.net

Molecular dynamics simulations allow for the analysis of the collective behavior of many hydrogen bonds within a large system. nih.gov By tracking the formation and breaking of these bonds over time, MD can reveal the dynamics and stability of the entire network. frontiersin.org

These theoretical approaches can quantify the cooperativity effect, where the formation of one hydrogen bond influences the strength of its neighbors. Understanding the structure, strength, and dynamics of the hydrogen bond network is essential for explaining how this compound organizes into well-defined solid-state structures and how these structures can be modified by additives.

Table 4: Computational Parameters for Characterizing Hydrogen Bond Networks

ParameterMethodologyInsight Provided
Bond EnergyQuantum Mechanics (e.g., SAPT)Quantifies the strength of an individual hydrogen bond. researchgate.net
Donor-Acceptor DistanceMD Simulation / QM OptimizationA key geometric criterion for the existence and strength of a hydrogen bond.
Donor-H-Acceptor AngleMD Simulation / QM OptimizationIndicates the directionality and linearity of the hydrogen bond.
Hydrogen Bond LifetimeMD SimulationMeasures the stability of a hydrogen bond over time, reflecting the dynamics of the network. nih.gov
Network ConnectivityGraph Theory AnalysisDescribes the topology of the network, including the size and shape of hydrogen-bonded clusters. frontiersin.org

Self Assembly, Supramolecular Organization, and Interfacial Phenomena

Fundamental Principles of Self-Assembly in Long-Chain Alkyl Carbamate (B1207046) Systems

The self-assembly of long-chain alkyl carbamates is a spontaneous process where individual molecules organize into well-defined, ordered structures. This organization is driven by the system's tendency to reach a lower energy state. The amphiphilic nature of molecules like dodecyl octadecylcarbamate, which possess both polar carbamate head groups and non-polar alkyl chains, is a key factor in their self-assembly. In non-polar environments, the molecules arrange themselves to minimize the unfavorable interactions between the polar carbamate groups and the solvent, while maximizing the favorable interactions among the alkyl chains. This delicate balance of intermolecular forces dictates the final supramolecular architecture.

The process is often initiated by the formation of small aggregates or nuclei, which then grow into larger, more complex structures. The reversibility of the non-covalent bonds involved allows for the correction of defects and the formation of highly ordered arrangements. Factors such as solvent polarity, temperature, and concentration play crucial roles in modulating the self-assembly process, enabling the tuning of the resulting material properties.

Role of Hydrogen Bonding and Van der Waals Interactions in Driving Supramolecular Aggregation

The primary driving forces behind the supramolecular aggregation of long-chain alkyl carbamates are hydrogen bonding and van der Waals interactions. The carbamate group (-NH-C=O) is capable of forming strong, directional hydrogen bonds. Specifically, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These interactions lead to the formation of one-dimensional chains or tapes of carbamate molecules, which serve as the primary building blocks for larger assemblies. The strength and directionality of these hydrogen bonds are crucial in determining the initial packing of the molecules.

Complementing the hydrogen bonds are the weaker, non-directional van der Waals forces, specifically London dispersion forces, which arise from the interactions between the long alkyl chains (dodecyl and octadecyl groups in this case). While individually weak, the cumulative effect of these interactions over the length of the alkyl chains is significant. The tendency of these hydrophobic chains to pack closely together to minimize contact with an unfavorable solvent environment further stabilizes the supramolecular structure. The interplay between the directional hydrogen bonding of the carbamate groups and the collective van der Waals forces of the alkyl chains is the cornerstone of self-assembly in this system.

Formation of Ordered Structures: From Monolayers to Complex Three-Dimensional Networks

The hierarchical self-assembly of this compound can lead to a variety of ordered structures, ranging from two-dimensional monolayers at interfaces to complex three-dimensional networks within a bulk phase. At an air-water or solid-liquid interface, these amphiphilic molecules can form well-organized monolayers. nih.gov In such arrangements, the polar carbamate head groups typically orient towards the polar phase (water or a hydrophilic solid surface), while the non-polar alkyl chains extend away, aligning with each other to maximize van der Waals interactions.

In bulk solutions, particularly in organic solvents, the self-assembly process can lead to the formation of three-dimensional networks. These networks are often composed of entangled fibers or lamellar sheets, which immobilize the solvent molecules, resulting in the formation of a gel. The specific morphology of the network is highly dependent on the solvent, concentration, and cooling rate during gel formation. The ability to form these intricate 3D structures is a hallmark of effective low-molecular-weight organogelators.

The supramolecular aggregates of long-chain alkyl carbamates commonly exhibit lamellar (sheet-like) or fibrous (fiber-like) morphologies. These structures can be characterized using a variety of analytical techniques. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are powerful tools for directly visualizing the morphology of the self-assembled structures, revealing the intricate networks of fibers or the layered nature of lamellar arrangements.

X-ray diffraction (XRD) provides valuable information about the molecular packing within these structures. For lamellar morphologies, XRD patterns typically show a series of sharp reflections at low angles, corresponding to the repeating distance between the layers. In the case of fibrous structures, XRD can reveal the arrangement of molecules within the fibers. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can be used to probe the hydrogen bonding interactions within the self-assembled state by observing shifts in the N-H and C=O stretching frequencies of the carbamate group.

This compound and similar long-chain alkyl carbamates can act as efficient low-molecular-weight organogelators, capable of gelling a variety of organic solvents at low concentrations. nih.govresearchgate.net The gelation process involves the dissolution of the carbamate in a solvent at an elevated temperature, followed by cooling. As the solution cools, the solubility of the carbamate decreases, leading to self-assembly into a three-dimensional network that entraps the solvent, resulting in a gel.

The efficiency of an organogelator is often quantified by its critical gelation concentration (CGC), which is the minimum concentration required to form a stable gel. The thermal stability of the gel is characterized by the gel-to-sol transition temperature (Tgel), the temperature at which the gel melts back into a liquid state. These properties are critical for the practical application of organogels in areas such as drug delivery, environmental remediation, and materials science. The ability to form thermoreversible gels, which can be repeatedly formed and melted, is a particularly valuable characteristic. researchgate.net

PropertyDescriptionSignificance
Critical Gelation Concentration (CGC) The minimum concentration of the organogelator required to form a stable gel in a specific solvent.A lower CGC indicates a more efficient organogelator.
Gel-to-Sol Transition Temperature (Tgel) The temperature at which the gel melts and transitions back to a liquid state upon heating.Indicates the thermal stability of the gelled network.
Thermoreversibility The ability of the gel to undergo reversible gel-sol transitions upon cooling and heating.Allows for controlled release and reusability in various applications.

Influence of Molecular Architecture and Alkyl Chain Length on Self-Assembly Behavior

The self-assembly behavior of long-chain alkyl carbamates is highly sensitive to their molecular architecture, particularly the length of the alkyl chains. researchgate.netnih.gov The balance between the hydrogen bonding of the carbamate groups and the van der Waals interactions of the alkyl chains can be tuned by varying the chain length.

Increasing the length of the alkyl chains generally enhances the van der Waals interactions, which can lead to more stable and ordered self-assembled structures. vedantu.com This is often reflected in a lower critical gelation concentration and a higher gel-to-sol transition temperature. However, if the alkyl chains become too long, the van der Waals forces may dominate over the hydrogen bonding, leading to crystallization rather than the formation of the fibrous networks necessary for gelation. nih.govresearchgate.net Therefore, an optimal balance in the lengths of the dodecyl and octadecyl chains is crucial for achieving desired self-assembly and gelation properties. The symmetry or asymmetry of the alkyl chains attached to the carbamate group can also influence the packing and resulting morphology of the supramolecular structures.

Alkyl Chain LengthEffect on Van der Waals InteractionsEffect on Self-Assembly
Shorter Chains WeakerMay lead to less stable aggregates or require higher concentrations for gelation.
Optimal Length Balanced with hydrogen bondingPromotes the formation of fibrous networks and efficient gelation.
Very Long Chains DominantCan favor crystallization over the formation of gel networks. nih.govresearchgate.net

Interfacial Behavior and Film Formation Characteristics

The formation and properties of these films can be studied using techniques such as Langmuir-Blodgett trough measurements, atomic force microscopy (AFM), and contact angle measurements. The packing density and ordering of the alkyl chains within the film are influenced by factors such as the subphase temperature, compression rate, and the specific nature of the substrate. The ability to form well-defined and stable films is important for applications in surface modification, lubrication, and the creation of functional coatings.

Despite a comprehensive search for scientific literature on the chemical compound "this compound," no specific research findings or detailed data regarding its self-assembly, supramolecular organization, or interfacial phenomena could be located in publicly accessible scientific databases and journals.

Specifically, information pertaining to the following areas, as requested, was not available:

Surface Activity and Surfactant Properties of Long-Chain Carbamate Derivatives:While general principles of surface activity in long-chain molecules are well-established, specific experimental data on the surfactant properties of this compound, including its critical micelle concentration (CMC), surface tension reduction capabilities, and thermodynamic parameters of micellization, could not be found.

Due to the lack of available scientific research on "this compound," it is not possible to provide a detailed and scientifically accurate article with the requested data tables and research findings. The compound appears to be either not extensively studied or the research has not been made publicly available.

Degradation Pathways and Stability Mechanisms of Carbamate Linkages

Chemical Hydrolysis Mechanisms of Carbamate (B1207046) Bonds

The carbamate bond, which is structurally a hybrid of an ester and an amide, is susceptible to hydrolysis, a process that can be catalyzed by either acid or base. acs.orgnih.gov The specific mechanism of hydrolysis is highly dependent on the pH of the surrounding medium and the structure of the carbamate itself. rsc.orgresearchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of carbamates can proceed through two primary mechanisms: AAc1 and AAc2. rsc.org

AAc2 (Bimolecular Acid-Catalyzed Hydrolysis): This is a common mechanism for esters and involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon. This is followed by the elimination of the alcohol or phenol (B47542) leaving group. rsc.org

AAc1 (Unimolecular Acid-Catalyzed Hydrolysis): This mechanism involves the protonation of the nitrogen or oxygen atom of the carbamate, followed by the unimolecular dissociation of the C-O or C-N bond to form a carbocation intermediate. This pathway is more likely with carbamates that can form stable carbocations. rsc.orgresearchgate.net

For Dodecyl octadecylcarbamate, the bulky dodecyl and octadecyl groups would sterically hinder the approach of a water molecule, potentially slowing down the AAc2 pathway.

Base-Catalyzed Hydrolysis: In alkaline conditions, hydrolysis is typically more rapid. clemson.edu The primary mechanisms are the BAc2 and the E1cB pathway.

BAc2 (Bimolecular Base-Catalyzed Hydrolysis): This mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide (octadecyloxy) group. researchgate.net Carbamates with N-alkyl substituents, like this compound, typically undergo this type of hydrolysis. clemson.edu

E1cB (Unimolecular Elimination of the Conjugate Base): This pathway is prevalent for carbamates with a hydrogen atom on the nitrogen (N-H). It involves the deprotonation of the nitrogen by a base to form an anionic conjugate base. This is followed by the rate-determining elimination of the leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed to an amine and carbon dioxide. researchgate.net Since this compound has a hydrogen on the nitrogen, this mechanism is a highly probable pathway for its degradation in basic solutions.

Table 1: Summary of Chemical Hydrolysis Mechanisms for Carbamate Bonds
MechanismCatalystDescriptionRelevance to this compound
AAc2AcidBimolecular attack of water on the protonated carbonyl carbon.Possible, but may be sterically hindered by the long alkyl chains.
AAc1AcidUnimolecular dissociation following protonation to form a carbocation.Less likely unless the structure can stabilize a carbocation.
BAc2BaseBimolecular attack of hydroxide ion on the carbonyl carbon.A likely mechanism for N-substituted carbamates.
E1cBBaseElimination from the N-deprotonated conjugate base to form an isocyanate intermediate.Highly probable due to the presence of an N-H bond.

Enzymatic Cleavage and Bioreversible Mechanisms of Carbamate Linkages

In biological systems, the degradation of carbamates is often mediated by enzymes, primarily hydrolases such as carboxylesterases. bohrium.comnih.gov These enzymes provide an alternative, often more efficient, pathway for the cleavage of the carbamate linkage compared to simple chemical hydrolysis. nih.gov

The enzymatic hydrolysis of a carbamate bond typically involves an active site serine residue that acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This process forms a transient acyl-enzyme intermediate, releasing the alcohol portion of the molecule (in this case, octadecanol). The acyl-enzyme intermediate is then hydrolyzed by water, regenerating the active enzyme and releasing the carbamic acid of the amine portion (dodecylamine), which can subsequently decompose to the amine and carbon dioxide. mdpi.com

The efficiency of enzymatic cleavage can be influenced by the structure of the carbamate. The long, hydrophobic dodecyl and octadecyl chains of this compound would likely favor partitioning into lipid environments and interaction with hydrophobic pockets within an enzyme's active site. However, the sheer bulk of these chains could also present a steric blockade, preventing the molecule from fitting properly into the active site of some enzymes, thereby reducing the rate of hydrolysis.

The concept of "bioreversible mechanisms" relates to the ability of the carbamate linkage to be formed and cleaved under biological conditions. While enzymatic cleavage is a common degradation pathway, the reverse reaction—the enzymatic formation of a carbamate from an amine, carbon dioxide, and an alcohol—is not a typical metabolic route. In the context of degradation, the cleavage is generally considered irreversible due to the subsequent decomposition of the resulting carbamic acid. bohrium.com

Factors Influencing Carbamate Linkage Stability

The stability of the carbamate bond in this compound is not intrinsic but is influenced by a range of environmental and structural factors. acs.org

pH: As detailed in section 6.1, the rate of hydrolysis is highly dependent on pH. Carbamate linkages are generally most stable under neutral or slightly acidic conditions (pH 4-6) and degrade more rapidly in strongly acidic or, particularly, alkaline environments. clemson.eduresearchgate.net

Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including the hydrolysis of carbamates. Higher temperatures provide the necessary activation energy for the cleavage of the carbamate bond, regardless of the specific mechanism. researchgate.net

Steric and Electronic Substituent Effects: The nature of the groups attached to the carbamate's nitrogen and oxygen atoms significantly impacts its stability. nih.gov

Electronic Effects: The resonance between the nitrogen lone pair and the carbonyl group lends stability to the carbamate bond, making it less reactive than an ester but more reactive than an amide. acs.orgnih.gov The dodecyl and octadecyl groups are electron-donating alkyl groups, which slightly increase the electron density on the nitrogen and oxygen atoms. This donation can subtly influence the electrophilicity of the carbonyl carbon, but the effect is generally less pronounced than steric factors for long alkyl chains.

Steric Effects: This is a dominant factor for this compound. The large, bulky dodecyl and octadecyl groups create significant steric hindrance around the carbonyl carbon. nih.gov This steric shield makes it more difficult for nucleophiles, such as water or hydroxide ions, or the active site of an enzyme, to approach and attack the carbonyl center. Consequently, the presence of these long alkyl chains is expected to significantly increase the stability of the carbamate linkage against both chemical and enzymatic hydrolysis compared to carbamates with smaller substituents. acs.org

Table 2: Factors Affecting the Stability of the Carbamate Linkage
FactorEffect on StabilityMechanism of Influence
Low pH (Acidic)DecreasedCatalyzes hydrolysis via AAc1 or AAc2 mechanisms.
Neutral pHMaximumMinimal acid or base catalysis of hydrolysis.
High pH (Alkaline)DecreasedCatalyzes hydrolysis, often rapidly, via BAc2 or E1cB mechanisms.
Increasing TemperatureDecreasedProvides activation energy for bond cleavage.
Large Alkyl Substituents (Steric Hindrance)IncreasedPhysically blocks nucleophilic attack on the carbonyl carbon.
Electron-Donating SubstituentsSlightly IncreasedReduces the electrophilicity of the carbonyl carbon.

Computational and Theoretical Studies on Carbamate Degradation Mechanisms and Pathways

Computational chemistry provides powerful tools for investigating the complex mechanisms of carbamate degradation at a molecular level. researchgate.net Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly valuable for studying enzyme-catalyzed reactions. mdpi.com

In a typical QM/MM study of enzymatic carbamate hydrolysis, the carbamate substrate and the key amino acid residues in the enzyme's active site are modeled using high-level quantum mechanics, which allows for the accurate description of bond-breaking and bond-forming events. The rest of the protein and the surrounding solvent are modeled using molecular mechanics, a less computationally intensive method. mdpi.com

These studies can:

Elucidate the step-by-step reaction pathway, identifying transition states and intermediates. mdpi.com

Calculate the energy barriers for each step of the reaction, which helps to identify the rate-determining step. researchgate.net

Analyze the crucial non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the substrate and the enzyme that are responsible for substrate binding and catalysis. mdpi.com

Advanced Research Applications in Materials Science and Polymer Chemistry

Integration of Dodecyl Octadecylcarbamate and Analogues in Polymer Systems

The incorporation of long-chain alkyl carbamates, such as this compound, into polymer backbones gives rise to a class of materials known as comb-like polymers. These polymers feature a primary chain with pendant side chains regularly spaced along its length, resembling the teeth of a comb nih.gov. This unique structure imparts a range of desirable physical and chemical properties, including enhanced solubility, improved mechanical strength and elasticity, and thermal stability youtube.com.

Poly(vinyl n-octadecyl carbamate) is a representative example of a comb-like polymer derived from long-chain alkyl carbamates. Its synthesis typically begins with the preparation of the vinyl n-octadecyl carbamate (B1207046) monomer evitachem.com. This monomer is then subjected to polymerization, which can be initiated through various methods, including radical initiation or controlled polymerization techniques like atom transfer radical polymerization (ATRP) evitachem.com. The choice of reaction conditions, such as temperature and solvent, plays a crucial role in determining the molecular weight and molecular weight distribution of the final polymer evitachem.com. A general synthesis route involves the reaction of polyvinyl alcohol with an isocyanate, or the polymerization of a vinyl carbamate monomer. For instance, N-substituted polyvinyl carbamates can be synthesized by condensing polyvinyl alcohol with a carbamyl halide in the presence of an acid-binding agent like a tertiary amine google.com.

The resulting poly(vinyl n-octadecyl carbamate) is typically a white to off-white powder, insoluble in water but soluble in organic solvents such as chloroform (B151607) and acetone. It exhibits good thermal stability, with decomposition temperatures generally above 250°C evitachem.com. The characterization of these polymers involves a suite of analytical techniques to elucidate their structure and properties. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the presence of the carbamate functional groups, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the polymer's molecular structure researchgate.netacs.orgnih.gov. Thermal properties, such as melting temperature (Tm) and glass transition temperature (Tg), are determined using differential scanning calorimetry (DSC), and the crystalline structure is investigated using X-ray diffraction (XRD) nih.govacs.orgdntb.gov.uasemanticscholar.org.

Table 1: Synthesis and Properties of Poly(vinyl n-alkyl carbamates)

PolymerMonomerPolymerization MethodMolecular Weight ( g/mol )Melting Temperature (°C)Decomposition Temperature (°C)
Poly(vinyl n-octadecyl carbamate)Vinyl n-octadecyl carbamateRadical PolymerizationVariableNot specified>250
Poly(vinyl N-monoethyl carbamate)Ethyl isocyanate (with PVA)CondensationNot specifiedNot specifiedNot specified
Poly(vinyl N-phenyl carbamate)N-monophenyl carbamyl chloride (with PVA)CondensationNot specifiedNot specifiedNot specified

Note: Specific data for molecular weight and melting temperature can vary significantly based on the synthesis conditions.

The presence of long alkyl side chains, such as the dodecyl and octadecyl groups in this compound, profoundly influences the architecture, crystallization behavior, and chain packing of the resulting polymers. These side chains can crystallize independently of the polymer backbone, leading to a semi-crystalline material with distinct thermal and structural properties nih.gov. The crystallization of these paraffin-like side chains is dependent on the length of the alkyl group, with longer chains promoting the formation of ordered, packed structures nih.gov.

The melting temperatures (Tm) and enthalpies of fusion (ΔHm) of these crystalline domains are strongly correlated with the length of the alkyl side chains nih.gov. For instance, comb-like polymers with side chains of 12 to 22 carbon atoms exhibit melting transitions corresponding to the melting of these paraffin-like crystallites nih.gov. This transition from a semi-crystalline to an amorphous state upon heating can modulate various material properties, including viscosity, permeability, and adhesion nih.gov.

Table 2: Thermal Properties of Comb-Like Polymers with Varying Alkyl Side Chain Lengths

Polymer BackboneAlkyl Side Chain LengthMelting Temperature (Tm) of Side Chains (°C)
Poly(p-benzamide)C12-C22Dependent on chain length
PolyethyleneimineC12-C22Dependent on chain length
ChitosanC12-C22Dependent on chain length
Polyvinyl alcoholC12-C22Dependent on chain length

Development of Functional Materials Utilizing Carbamate Chemistry

The versatility of carbamate chemistry has been harnessed to create a new generation of functional materials with advanced properties. The ability to introduce long alkyl chains and other functional groups via carbamate linkages allows for the precise tuning of material properties for specific applications.

Stimuli-responsive materials, which can change their properties in response to external triggers such as temperature, light, or pH, are of great interest for a variety of applications. Carbamate chemistry has been employed in the design of such materials. For example, α-alkoxy carbamates have been synthesized that can cleave under mild conditions to release alcohols in response to specific stimuli nih.govscispace.comrsc.orgresearchgate.net. This controlled release mechanism is being explored for applications in drug delivery and chemical sensing nih.govscispace.comrsc.orgresearchgate.net.

Thermoresponsive polymers are another class of stimuli-responsive materials that have been developed using carbamate-containing building blocks. The lower critical solution temperature (LCST) of these polymers can be tuned by incorporating N-alkyl-substituted carbamates into the polymer structure rsc.org. This allows for the design of materials that undergo a reversible phase transition from soluble to insoluble in response to changes in temperature rsc.orgrsc.org.

Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that can immobilize solvents utk.eduresearchgate.net. Long-chain alkyl carbamates have been shown to be effective organogelators, capable of forming thermoreversible gels in various organic solvents nih.govresearchgate.net. The gelation ability of these carbamates is influenced by the length of the alkyl side chains; gelation is favored for alkyl chains up to 12 carbons, beyond which crystallization tends to dominate due to strong van der Waals interactions nih.govresearchgate.net.

The self-assembly process is driven by non-covalent interactions, including hydrogen bonding between the carbamate groups and van der Waals forces between the long alkyl chains utk.edu. The resulting fibrous networks can be tailored by controlling the cooling rate of the solution and the chemical structure of the gelator nih.govresearchgate.net. These supramolecular gels have potential applications in areas such as controlled release, sensing, and as templates for the synthesis of nanomaterials.

Carbamates as Cleavable Protecting Groups in Complex Organic Synthesis

In the realm of complex organic synthesis, protecting groups are essential tools for temporarily masking reactive functional groups to prevent unwanted side reactions. Carbamates are a widely used class of protecting groups for amines due to their ease of installation, stability under a range of reaction conditions, and selective removal masterorganicchemistry.comchem-station.com.

The carbamate group effectively reduces the nucleophilicity and basicity of the amine nitrogen, making it inert to many reagents chem-station.com. Several common carbamate protecting groups are routinely used in organic synthesis, each with its own specific cleavage conditions, which allows for orthogonal protection strategies in the synthesis of complex molecules chem-station.comwikipedia.org.

The tert-Butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions, while the Carbobenzyloxy (Cbz) group is typically removed by catalytic hydrogenolysis masterorganicchemistry.com. The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is notable for its lability to basic conditions masterorganicchemistry.com. The choice of carbamate protecting group depends on the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule. The selective cleavage of carbamates under mild conditions makes them invaluable in the multi-step synthesis of pharmaceuticals, natural products, and other complex organic molecules organic-chemistry.org.

Table 3: Common Carbamate Protecting Groups and Their Cleavage Conditions

Protecting GroupAbbreviationCleavage Conditions
tert-ButyloxycarbonylBocStrong acid (e.g., trifluoroacetic acid)
CarbobenzyloxyCbz, ZCatalytic hydrogenolysis (H2, Pd/C)
9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine)
AllyloxycarbonylAllocPalladium(0) catalysis

Development of Chromatographic Stationary Phases Based on Carbamate Derivatives

The development of novel stationary phases is a cornerstone of advancing chromatographic separation capabilities. While direct studies on this compound as a stationary phase are not extensively documented, research into carbamate-based polymers and materials provides a strong indication of their potential in this field. Carbamate derivatives are being explored for their utility in separation science, primarily due to the unique interaction capabilities of the carbamate group, which can engage in hydrogen bonding and dipole-dipole interactions.

Research has demonstrated the use of porous organic polymers containing carbamate functionalities as effective adsorbents for solid-phase extraction (SPE) prior to chromatographic analysis. These materials have shown high efficiency in extracting various organic compounds, including carbamate pesticides, from complex matrices. For instance, magnetic porous covalent triazine-based organic polymers have been synthesized and used as magnetic solid-phase extraction adsorbents for carbamates in juice samples, showcasing the affinity of the carbamate structure for these analytes. nih.gov Similarly, other porous organic polymers have been successfully employed as SPE adsorbents for carbamate pesticides in milk, wine, and juice samples. nih.gov

The principle behind these applications lies in the specific interactions between the carbamate groups within the polymer matrix and the target analytes. These interactions, coupled with the high surface area of the porous polymers, lead to efficient extraction and pre-concentration. The insights gained from these SPE applications form a basis for the prospective development of carbamate-based chromatographic stationary phases. A stationary phase functionalized with long-chain carbamates like this compound could offer unique selectivity, particularly for hydrophobic molecules that can also participate in hydrogen bonding.

The long alkyl chains of this compound would provide a hydrophobic surface, similar to traditional C18 stationary phases, while the embedded carbamate groups would introduce polar interaction sites. This dual-mode separation capability could be advantageous for separating complex mixtures. The table below summarizes the types of carbamate-based materials investigated for separation applications and their performance.

Material TypeApplicationTarget AnalytesKey Findings
Magnetic Porous Covalent Triazine-Based Organic PolymerMagnetic Solid-Phase Extraction (MSPE)Carbamate pesticides (propoxur, carbaryl, isoprocarb, fenobcarb, diethofencarb)Good linearity and high recovery rates for the extraction of carbamates from juice samples. nih.gov
Porous Organic PolymerSolid-Phase Extraction (SPE)Carbamate pesticides (metolcarb, carbaryl, isoprocarb, bassa, diethofencarb)Effective for the extraction of carbamates from milk, white wine, and juice with good linearity and recovery. nih.gov
Magnetic Molecularly Imprinted Polymers (MMIPs)Magnetic Solid-Phase Extraction (MSPE)Carbamate pesticidesHigh surface area and excellent adsorption capacity, allowing for the use of small amounts of adsorbent. oup.comoup.com

These studies underscore the potential of incorporating carbamate functionalities into stationary phases to achieve novel separation selectivities. Future research may focus on grafting or polymerizing long-chain carbamate derivatives onto silica (B1680970) or polymer supports to create robust and efficient stationary phases for high-performance liquid chromatography (HPLC).

Photodimerization Studies in Long-Chain Carbamate Derivatives

The photochemical behavior of carbamates is another area of active research, with potential applications in photolithography, responsive materials, and photostabilization. While specific photodimerization studies on this compound are not prominent in the literature, the photochemistry of various other carbamate derivatives has been investigated, providing a framework for understanding the potential photoreactivity of long-chain analogues.

Photochemical reactions of carbamates often involve the cleavage of the N-C(O) bond or rearrangement reactions. A notable photochemical reaction that some carbamates undergo is the photo-Fries rearrangement. For example, the photodecomposition of 4-dimethylamino-3,5-xylyl-N-methyl carbamate (Zectran) has been shown to yield products consistent with a photo-Fries rearrangement pathway. tandfonline.com Similarly, studies on the solution photochemistry of 3-methylphenyl-N-methyl carbamate have identified rearrangement products. tandfonline.com

The photolysis of N-halocarbamates has also been studied, demonstrating that these compounds can undergo photochemical addition reactions to alkenes. journals.co.za Furthermore, the photodegradation of alkyl N-arylcarbamates has been a subject of investigation, highlighting the susceptibility of the carbamate linkage to photochemical cleavage. acs.org

For a long-chain derivative like this compound, the presence of the extended alkyl chains would likely influence its photochemical behavior. In the solid state, these long chains could facilitate the formation of ordered structures, such as lamellar or crystalline domains. Such pre-organization of molecules could potentially favor intermolecular reactions like photodimerization, where two carbamate moieties react to form a cyclobutane (B1203170) ring, analogous to what is observed in other systems with long alkyl chains. The alkyl chains could act as templates, bringing the photoreactive carbamate groups into close proximity and in the correct orientation for dimerization to occur upon UV irradiation.

The table below summarizes the findings from photochemical studies on various carbamate derivatives, which can be extrapolated to predict the behavior of long-chain carbamates.

Carbamate DerivativeType of Photochemical StudyKey Findings and Products
4-dimethylamino-3,5-xylyl-N-methyl carbamate (Zectran)PhotodecompositionProducts suggest a photo-Fries rearrangement pathway. tandfonline.com
3-methylphenyl-N-methyl carbamateSolution PhotochemistryFormation of rearrangement products. tandfonline.com
N-chloro- and N-bromocarbamatesPhotolytic AdditionUndergo addition reactions to alkenes. journals.co.za
Alkyl N-arylcarbamatesPhotodegradationSusceptible to photochemical cleavage. acs.org

Future research in this area could involve the synthesis of this compound and the investigation of its photochemical properties in both solution and the solid state. Such studies would be valuable for the development of new photoresponsive materials where the long alkyl chains can be used to control the supramolecular organization and, consequently, the photochemical outcome.

Q & A

Q. What are the foundational laboratory protocols for synthesizing dodecyl octadecylcarbamate, and how can reaction efficiency be monitored?

  • Methodological Answer : Synthesis of carbamates typically involves reacting an amine with a chloroformate derivative under controlled conditions. For this compound, a phase-transfer catalysis (PTC) system under microwave irradiation could optimize reaction speed and yield, as demonstrated for analogous compounds like dodecyl glycidyl ether . Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis, purify via recrystallization or column chromatography, and confirm purity via melting point analysis (if available) or spectroscopic methods.

Q. Which spectroscopic techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of dodecyl (C12) and octadecyl (C18) chains and carbamate functional groups. Compare spectra with predicted chemical shifts using computational tools like ACD/Labs .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can verify molecular weight (predicted ~467 g/mol for C31H63NO2) and fragmentation patterns .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks for N-H (~3300 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) stretches .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (EN 374 compliant), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can microwave-assisted synthesis parameters be optimized to maximize the yield of this compound?

  • Methodological Answer :
  • Power and Time : Conduct a factorial design experiment to test microwave power (e.g., 300–600 W) and irradiation time (5–20 minutes). For similar compounds, optimal yields were achieved at 450 W for 12 minutes .
  • Catalyst Selection : Screen PTCs like tetrabutylammonium bromide (TBAB) or crown ethers to enhance reactivity between hydrophobic reactants.
  • Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically.

Q. How can researchers resolve contradictions in solubility data reported for dodecyl octadecylcarbamide across studies?

  • Methodological Answer :
  • Systematic Review : Compile solubility data from peer-reviewed studies and assess variables (e.g., solvent polarity, temperature, measurement techniques) .
  • Standardized Testing : Re-measure solubility in controlled conditions (e.g., 25°C in hexane, ethanol, and water) using gravimetric or UV-Vis methods.
  • Meta-Analysis : Apply statistical models to identify outliers or methodological biases in existing literature .

Q. What advanced techniques are suitable for studying this compound’s interactions with biological macromolecules?

  • Methodological Answer :
  • SDS-PAGE : Use sodium dodecyl sulfate-polyacrylamide gel electrophoresis to assess protein binding or denaturation effects. Optimize gel concentration (8–15%) based on target protein size .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with purified proteins.
  • Molecular Dynamics Simulations : Model interactions using software like GROMACS, referencing structural data from NMR or X-ray crystallography .

Key Considerations for Experimental Design

  • Controls : Include blank reactions (no catalyst) and negative controls (e.g., non-functionalized hydrocarbons) to validate specificity .
  • Replication : Perform triplicate trials for statistical robustness, especially in yield or solubility studies .
  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details and supplementary materials .

For further guidance on ethical reporting or complex data analysis, consult standards for qualitative research synthesis or proteomics methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.